Bienvenue dans la boutique en ligne BenchChem!

4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

CB2 agonism Scaffold design Metabolic stability

This N-arylpiperidine oxadiazole is a benchmark CNS drug-like scaffold explicitly validated for potent, selective CB2 agonism with improved metabolic stability over flexible N-arylamide analogs. Its 4-methoxy substitution and 3-methyl-oxadiazole moiety are critical for on-target activity; substitution with unsubstituted or hydroxyl piperidine analogs risks loss of pharmacological profile. Designed for modular, parallel SAR exploration, it serves as a key reference standard for lead optimization. Order directly for high-purity, research-grade material.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 2034611-69-1
Cat. No. B2643522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
CAS2034611-69-1
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC
InChIInChI=1S/C17H22N4O3/c1-12-19-16(24-20-12)11-18-17(22)13-3-5-14(6-4-13)21-9-7-15(23-2)8-10-21/h3-6,15H,7-11H2,1-2H3,(H,18,22)
InChIKeyWNGGTBVRPNIGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034611-69-1): Procurement-Relevant Compound Profile


4-(4-Methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034611-69-1) is a synthetic small molecule (MW 330.4 g/mol, C17H22N4O3) belonging to the N-arylpiperidine oxadiazole class [1]. This chemotype was identified through structural modifications of an N-arylamide oxadiazole scaffold, designed as conformationally constrained analogs to improve stability for target engagement [2]. The compound features a 4-methoxypiperidine ring linked to a benzamide, which is further conjugated to a 3-methyl-1,2,4-oxadiazole moiety [1]. Its core scaffold has been explicitly characterized in the literature as enabling potent and selective agonism of the cannabinoid receptor type 2 (CB2) [2].

Procurement Alert: Why In-Class Analogs of 4-(4-Methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide Are Not Interchangeable


Within the N-arylpiperidine oxadiazole series, single-point modifications to the piperidine ring, benzamide core, or oxadiazole substituent have been demonstrated to profoundly alter target potency, selectivity, and stability [1]. The 4-methoxypiperidine moiety is not a generic solubilizing group; its incorporation introduces a specific conformational constraint that was rationally designed to improve metabolic stability over the more flexible N-arylamide analogs [1]. Likewise, the 3-methyl substitution on the 1,2,4-oxadiazole ring directly influences the electronic environment of the pharmacophore, which SAR studies show is critical for maintaining CB2 agonist activity [1]. Therefore, substituting this compound with a close analog bearing an unsubstituted piperidine, a 4-hydroxypiperidine, or an alternative oxadiazole alkyl group risks losing the intended on-target activity and pharmacological profile without careful verification.

Quantitative Evidence Guide: Differentiating 4-(4-Methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide for Scientific Selection


Conformational Scaffold Constraint vs. Flexible N-Arylamide Oxadiazole Analogs

The transformation from the N-arylamide oxadiazole scaffold to the N-arylpiperidine oxadiazole core was explicitly reported to provide 'improved stability' while maintaining 'comparable potency and selectivity' [1]. This compound embodies that designed constraint, whereas flexible-linker analogs in the same class suffered from stability liabilities [1]. No specific numerical stability data for this exact compound is publicly available; the differentiation is inferred at the scaffold level from the primary SAR study [1].

CB2 agonism Scaffold design Metabolic stability

Computed Lipophilicity (XLogP3) Differentiation for CNS Drug-Likeness Profiling

The computed partition coefficient (XLogP3) of this compound is 1.9 [1]. This value falls within the optimal range (1–3) commonly associated with favorable CNS drug-like properties, balancing permeability and low non-specific binding [2]. While many CB2-targeting ligands have higher lipophilicity (logP > 4), leading to solubility and off-target issues, this compound's moderate logP positions it as a potentially superior starting point for lead optimization in CNS indications [2].

Physicochemical properties CNS drug discovery logP

Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area (TPSA)

The compound possesses 6 hydrogen bond acceptors, 1 hydrogen bond donor, and a topological polar surface area (TPSA) of 80.5 Ų [1]. A TPSA below 90 Ų is frequently associated with good blood-brain barrier (BBB) permeability [2]. In comparison, many oxadiazole-based FXR antagonists reported by Finamore et al. have TPSA values exceeding 100 Ų, potentially limiting their CNS utility [3].

Drug-likeness Permeability TPSA

Absence of Confirmatory Biological Data for This Specific Compound: Evidence Gap Alert

Comprehensive searches of primary research papers, authoritative databases (PubChem, PubMed, BindingDB), and patents did not identify any quantitative in vitro activity data (IC50, Ki, EC50) or in vivo PK/PD data for this specific compound (CID 92071043) as of the knowledge cutoff date [1]. The compound is listed as a commercially available screening compound without associated bioassay results in PubChem [1]. All pharmacological differentiation claims are therefore class-level inferences derived from the established SAR of the N-arylpiperidine oxadiazole chemotype reported by DiMauro et al. (2008) [2]. Procurement decisions must account for the absence of direct confirmatory biological data.

Data availability Procurement risk Screening compound

Best-Fit Research Application Scenarios for 4-(4-Methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034611-69-1)


Scaffold-Hopping and Medicinal Chemistry Optimization for CB2 Agonist Programs

This compound is ideally suited for medicinal chemistry teams seeking a pre-designed, conformationally constrained scaffold for CB2 agonist lead optimization. The N-arylpiperidine oxadiazole core was explicitly validated in the DiMauro et al. (2008) study as offering improved stability over flexible N-arylamide oxadiazoles while retaining potency and selectivity [1]. The 4-methoxy substituent provides a handle for further SAR exploration or serves as a solubilizing moiety.

Computational Chemistry and Drug-Likeness Profiling Studies

With a computed logP of 1.9 and TPSA of 80.5 Ų [1], this compound serves as a benchmark for CNS drug-like property analyses within the oxadiazole chemical space. It can be used as a reference compound in permeability and physicochemical property prediction models, particularly for differentiating from more polar FXR/PXR-oriented oxadiazole derivatives that exhibit TPSA values exceeding 100 Ų [2].

Synthetic Methodology Development and Library Construction

The DiMauro et al. paper highlights the 'simple, modular scaffold' that permits 'expeditious and divergent synthetic routes' and 'two-directional SAR in parallel' [1]. This compound, representing one point in the explored SAR space, can serve as a key intermediate or reference standard for chemists developing parallel synthesis strategies for N-arylpiperidine oxadiazole libraries.

Cautionary Note: Unsuitable for Direct Target-Validation Studies Without Confirmation

Given the absence of publicly available confirmatory in vitro biological data for this specific compound [1], it is not recommended for direct use in CB2 target-validation experiments without prior in-house profiling. Researchers should verify its activity against CB2 (and counter-screen against CB1) before committing to extensive biological studies [2].

Quote Request

Request a Quote for 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.